N-[4-[(dimethylamino)methyl]pyridin-2-yl]-2-(2-methylcyclohexyl)oxyacetamide
Description
N-[4-[(dimethylamino)methyl]pyridin-2-yl]-2-(2-methylcyclohexyl)oxyacetamide is a complex organic compound with a unique structure that combines a pyridine ring, a dimethylamino group, and a cyclohexyl moiety
Properties
IUPAC Name |
N-[4-[(dimethylamino)methyl]pyridin-2-yl]-2-(2-methylcyclohexyl)oxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c1-13-6-4-5-7-15(13)22-12-17(21)19-16-10-14(8-9-18-16)11-20(2)3/h8-10,13,15H,4-7,11-12H2,1-3H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNCBVMWHTRNJAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1OCC(=O)NC2=NC=CC(=C2)CN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(dimethylamino)methyl]pyridin-2-yl]-2-(2-methylcyclohexyl)oxyacetamide typically involves multiple steps, starting with the preparation of the pyridine ring and the cyclohexyl moiety. The dimethylamino group is introduced through a nucleophilic substitution reaction, followed by the formation of the acetamide linkage. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, is crucial to achieve consistent quality. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-[(dimethylamino)methyl]pyridin-2-yl]-2-(2-methylcyclohexyl)oxyacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.
Reduction: Reduction reactions can remove oxygen or add hydrogen, potentially modifying the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alkane derivatives. Substitution reactions can result in a wide range of functionalized compounds.
Scientific Research Applications
N-[4-[(dimethylamino)methyl]pyridin-2-yl]-2-(2-methylcyclohexyl)oxyacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs and treatments.
Industry: The compound’s unique chemical properties make it useful in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-[(dimethylamino)methyl]pyridin-2-yl]-2-(2-methylcyclohexyl)oxyacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Methyltetrahydrofuran: A biomass-derived solvent with applications in organic synthesis and as an electrolyte in lithium batteries.
2-Aminoethyl methacrylate hydrochloride: Used in the production of polymers and copolymers for coatings, adhesives, and medical devices.
Uniqueness
N-[4-[(dimethylamino)methyl]pyridin-2-yl]-2-(2-methylcyclohexyl)oxyacetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
